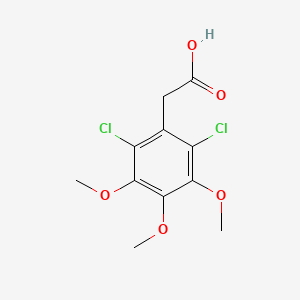
Benzeneacetic acid, 2,6-dichloro-3,4,5-trimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 2,6-dichloro-3,4,5-trimethoxy- is an organic compound with a complex structure characterized by the presence of dichloro and trimethoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzeneacetic acid, 2,6-dichloro-3,4,5-trimethoxy- typically involves multi-step organic reactions. One common method includes the chlorination of benzeneacetic acid followed by the introduction of methoxy groups through methylation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and methylation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity benzeneacetic acid, 2,6-dichloro-3,4,5-trimethoxy-.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms or the reduction of other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like hydroxide ions, amines, under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dechlorinated derivatives, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Benzeneacetic acid, 2,6-dichloro-3,4,5-trimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of benzeneacetic acid, 2,6-dichloro-3,4,5-trimethoxy- involves its interaction with specific molecular targets and pathways. The presence of dichloro and trimethoxy groups allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Benzeneacetic acid, 3,4,5-trimethoxy-: Lacks the dichloro groups, leading to different chemical and biological properties.
Benzeneacetic acid, 2,6-dichloro-3,4,5-trifluoro-: Contains trifluoro groups instead of trimethoxy, resulting in distinct reactivity and applications.
Uniqueness: Benzeneacetic acid, 2,6-dichloro-3,4,5-trimethoxy- is unique due to the combination of dichloro and trimethoxy groups, which confer specific chemical reactivity and potential biological activity not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H12Cl2O5 |
|---|---|
Poids moléculaire |
295.11 g/mol |
Nom IUPAC |
2-(2,6-dichloro-3,4,5-trimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H12Cl2O5/c1-16-9-7(12)5(4-6(14)15)8(13)10(17-2)11(9)18-3/h4H2,1-3H3,(H,14,15) |
Clé InChI |
OPTOMLVHBSTOIQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1OC)Cl)CC(=O)O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Methanesulfonyl-pyrrolidin-3-yloxy)-4-(5-methylthieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12944821.png)
![Imidazo[1,5-a]pyridine-1-carboxylic acid, 3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12944822.png)
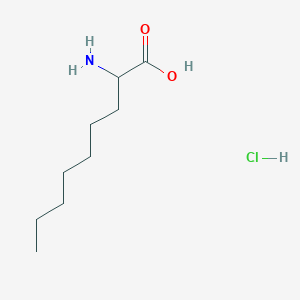
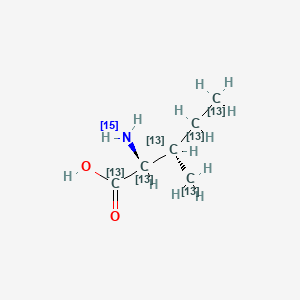
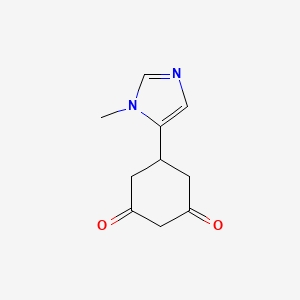
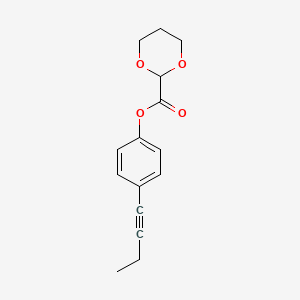

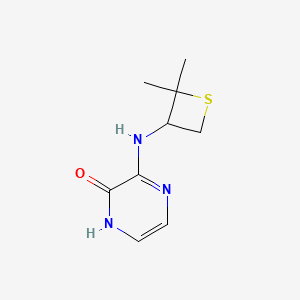

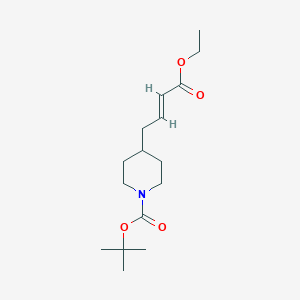
![(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12944872.png)
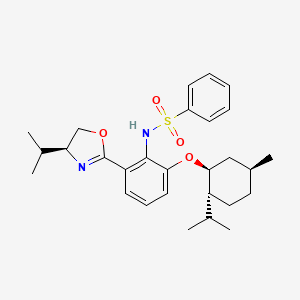
![tert-Butyl 6-fluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944884.png)
![2-Isopropyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12944885.png)
